molecular formula C21H18N4O3S B11008311 2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide

Cat. No.: B11008311
M. Wt: 406.5 g/mol
InChI Key: RFHXLVXKWLJPRX-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various amines. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The thiazole and benzodiazepine rings can undergo substitution reactions, where different functional groups replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic transmission, which results in the inhibition of neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potency and rapid onset of action.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

What sets 2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide apart is its unique combination of the benzodiazepine and thiazole moieties. This structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H18N4O3S/c26-18(23-12-13-4-3-5-14(10-13)21-22-8-9-29-21)11-17-20(28)24-16-7-2-1-6-15(16)19(27)25-17/h1-10,17H,11-12H2,(H,23,26)(H,24,28)(H,25,27)

InChI Key

RFHXLVXKWLJPRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCC3=CC(=CC=C3)C4=NC=CS4

Origin of Product

United States

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